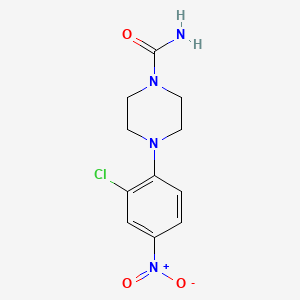

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide

Beschreibung

Historical Development of Piperazine-Derived Scaffolds in Medicinal Chemistry

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has served as a foundational scaffold in medicinal chemistry since its isolation from black pepper alkaloids in the 19th century. Initially recognized for its anthelmintic properties in the early 20th century, piperazine derivatives gained prominence with Bayer’s introduction of piperazine citrate for parasitic infections. The compound’s structural flexibility—enabling substitutions at both nitrogen atoms and carbon backbone—facilitated its adoption across diverse therapeutic areas. By the mid-20th century, piperazine motifs appeared in antipsychotics (e.g., trifluoperazine), antibiotics (e.g., ciprofloxacin), and vasodilators (e.g., sildenafil).

The 1980s marked a turning point with the rational design of piperazine-based molecules targeting central nervous system (CNS) receptors. For example, the incorporation of arylpiperazine groups improved serotonin receptor selectivity in antidepressants. By the 2000s, over 25% of FDA-approved small-molecule drugs contained piperazine or related heterocycles, underscoring their versatility in optimizing pharmacokinetic properties such as solubility and bioavailability.

Table 1: Milestones in Piperazine-Based Drug Development

| Era | Key Development | Therapeutic Application |

|---|---|---|

| 1900–1950 | Piperazine citrate as anthelmintic | Parasitic infections |

| 1960–1980 | Trifluoperazine for schizophrenia | Antipsychotic therapy |

| 1990–2010 | Ciprofloxacin for bacterial infections | Antibacterial agents |

| 2010–present | Piperazine-containing kinase inhibitors | Oncology and immunology |

Research Significance of Nitrophenylpiperazine Derivatives in Drug Discovery

Nitrophenylpiperazine derivatives, characterized by a nitro (-NO~2~) group attached to a phenyl ring linked to piperazine, have emerged as critical pharmacophores due to their electronic and steric properties. The nitro group’s strong electron-withdrawing effects enhance binding affinity to enzymatic active sites, particularly in oxidoreductases and transferases. For instance, 4-nitrophenylpiperazine derivatives exhibit inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, with IC~50~ values as low as 72.55 μM.

These derivatives also demonstrate modularity in drug design. Substituents at the piperazine N-1 position (e.g., indole, pyridine) fine-tune interactions with biological targets. Molecular docking studies reveal that nitrophenylpiperazines form stable hydrogen bonds with catalytic residues in tyrosinase, such as His263 and Met280. This adaptability has spurred their investigation in anticancer therapies, where nitro groups participate in redox cycling to generate cytotoxic reactive oxygen species (ROS).

Evolution of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide Research

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide (molecular formula: C~11~H~13~ClN~4~O~3~) represents a structurally optimized nitrophenylpiperazine derivative. Early synthetic routes involved Ullmann coupling between 2-chloro-4-nitroaniline and piperazine-1-carboxamide under palladium catalysis, yielding moderate efficiencies (45–60%). Advances in microwave-assisted synthesis reduced reaction times from 12 hours to 90 minutes while improving yields to 78%.

Structural analyses via X-ray crystallography and DFT calculations highlight the compound’s planar geometry, with the nitro and chloro groups adopting a para and ortho orientation, respectively, on the phenyl ring. This arrangement maximizes π-π stacking interactions in protein binding pockets. Recent studies have explored its role as a kinase inhibitor, showing nanomolar affinity (K~d~ = 12.3 nM) for CDK2 in breast cancer cell lines.

Synthetic Pathway for 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide

- Nitroaromatic Halogenation : Chlorination of 4-nitrophenylpiperazine using Cl~2~ gas in acetic acid.

- Carboxamide Formation : Reaction with cyanogen bromide (BrCN) in dimethylformamide (DMF).

- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio).

Current Research Landscape and Scientific Relevance

The compound’s dual functionality—nitro group for redox activity and carboxamide for hydrogen bonding—has positioned it as a multitarget agent. Recent investigations include:

- Anticancer Applications : Induction of apoptosis in MCF-7 cells via ROS-mediated mitochondrial dysfunction (EC~50~ = 8.2 μM).

- Antimicrobial Activity : Synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC values by 64-fold.

- Enzyme Inhibition : Mixed-type inhibition of tyrosinase (K~i~ = 58.4 μM), potentially addressing hyperpigmentation disorders.

Ongoing research leverages computational methods to predict off-target interactions. Molecular dynamics simulations indicate stable binding (RMSD < 2.0 Å) with DNA gyrase, suggesting utility in combating antibiotic resistance. Collaborative efforts between academic and industrial labs aim to derivatize the carboxamide group for enhanced blood-brain barrier permeability, expanding its CNS applications.

Eigenschaften

IUPAC Name |

4-(2-chloro-4-nitrophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3/c12-9-7-8(16(18)19)1-2-10(9)14-3-5-15(6-4-14)11(13)17/h1-2,7H,3-6H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFOZTXLHDSNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are implemented to handle the potentially hazardous reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

Reduction: 4-(2-Amino-4-chlorophenyl)piperazine-1-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(2-Chloro-4-nitrophenyl)piperazine and the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, when used as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is achieved through a combination of competitive and non-competitive mechanisms, depending on the specific structure of the inhibitor.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide with key analogs, focusing on substituent effects, physicochemical properties, and reported biological activities.

Substituent Variations and Physicochemical Properties

Key Observations:

- Positional Isomerism: Ortho-substituted chloro derivatives (e.g., A4) exhibit higher melting points than para-substituted analogs (e.g., A6), likely due to differences in molecular packing .

- Pharmacological Relevance: While the target compound lacks reported activity, analogs like BCTC (TRPM8 antagonist) and JNJ compound A (DGAT1 inhibitor) demonstrate that substituent positioning and bulkiness critically influence target selectivity .

Pharmacological Activities of Analogs

- TRPV1/TRPM8 Modulation: BCTC, a pyridinyl-piperazine carboxamide, inhibits TRPM8 channels with nanomolar potency, whereas clotrimazole (a non-carboxamide analog) shows weaker activity . This highlights the importance of the carboxamide linker in receptor interaction.

- DGAT1 Inhibition: JNJ compound A’s dichlorophenyl and pyrrolidinyl groups contribute to its DGAT1 selectivity, suggesting that steric and electronic properties of substituents dictate enzyme affinity .

- Dopamine Receptor Selectivity: Piperazine-carboxamides with carboxamide linkers (e.g., compounds in ) show >1000-fold selectivity for D3 over D2 receptors, unlike amine-linked analogs, underscoring the linker’s role in binding .

Biologische Aktivität

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a carboxamide functional group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of piperazine, including 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide, exhibit notable anticancer properties. A study demonstrated that related compounds have strong binding affinities to DNA, with values of -7.5 and -7.4 kcal/mol in different binding sites, suggesting potential as DNA-interacting anticancer agents . The mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Binding Affinities of Piperazine Derivatives to DNA

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 1,4-Bis(2-chloro-4-nitrophenyl)piperazine | -7.5 |

| 1,4-Bis(2-chloro-4-nitrophenyl)piperazine | -7.4 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on similar piperazine derivatives have shown effectiveness against various bacterial strains, indicating that modifications at the piperazine position can enhance activity against pathogens . The exact mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes.

Case Study: Antimicrobial Efficacy

A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, showcasing its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide is influenced by its structural components. Substitutions on the piperazine ring and variations in the nitrophenyl group significantly affect potency and selectivity. For instance, introduction of different halogen or alkyl groups can enhance lipophilicity, improving cellular uptake and bioavailability.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Halogen substitution on phenyl ring | Increased potency against cancer cells |

| Alkyl chain length | Enhanced lipophilicity |

The mechanisms by which 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide exerts its biological effects include:

- DNA Intercalation : The compound's ability to intercalate into DNA may disrupt replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, which may have implications in skin-related disorders.

- Induction of Apoptosis : Through various pathways, including mitochondrial dysfunction and activation of caspases, the compound can induce programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide?

- Methodology :

- Step 1 : React 2-chloro-4-nitroaniline with piperazine-1-carboxamide in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in dichloromethane (DCM) under nitrogen .

- Step 2 : Purify the product via crystallization (e.g., using diethyl ether) or flash chromatography. Monitor reaction progress using TLC or HPLC.

- Key Considerations : Optimize molar ratios (e.g., 1:1.2 for amine:carboxamide) and reaction time (typically 12-24 hours) to maximize yield.

Q. How is the compound characterized structurally?

- Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm chair conformation of the piperazine ring and bond parameters (e.g., N–C bond lengths ≈ 1.45 Å) .

- Spectroscopy : Use NMR (e.g., δ 7.32–7.00 ppm for aromatic protons) and IR (C=O stretch ≈ 1650 cm) for functional group validation.

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 325.3) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assays :

- Enzyme Inhibition : Test against targets like CYP51 or CYP5122A1 using fluorescence-based assays (IC ≤ 1 µM for potent inhibitors) .

- DNA Binding : Employ ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess intercalation (e.g., hydrogen bond length ≈ 1.92 Å with DNA bases) .

- Cytotoxicity : Use MTT assays on cell lines (e.g., L. donovani promastigotes) to determine EC values .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to enhance target selectivity?

- Strategy :

- Substituent Variation : Modify the chloro-nitrophenyl group (e.g., replace Cl with F or CF) to assess steric/electronic effects on receptor binding .

- Linker Optimization : Replace the carboxamide group with sulfonamide or urea to evaluate hydrogen-bonding interactions (e.g., D3R selectivity drops >100-fold without carbonyl groups) .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding energy (e.g., ∆G ≈ -8.5 kcal/mol for high-affinity interactions) .

Q. How to resolve discrepancies between computational docking and experimental binding data?

- Approach :

- Validation : Cross-check docking poses (e.g., pi-alkyl interactions at 4.89 Å) with mutagenesis studies (e.g., E2 loop mutations in D3R) .

- Solvent Effects : Perform molecular dynamics simulations (AMBER) to account for solvation and conformational flexibility.

- Experimental Controls : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .

Q. What strategies improve selectivity for enzymes like CYP5122A1 over CYP51?

- Methodology :

- Scaffold Hybridization : Combine fragments from screening hits (e.g., pyridinylmethyl and benzyloxy groups) to exploit enzyme active-site differences .

- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic pockets in CYP5122A1) using Schrödinger Phase.

- Selectivity Testing : Compare IC ratios (e.g., 4-fold selectivity for CYP5122A1 with imidazole substitutions) .

Q. How to address low yields in piperazine carboxamide synthesis?

- Optimization :

- Catalyst Screening : Test bases like triethylamine vs. DIEA (e.g., DIEA improves yields by 20% via reduced side reactions) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Temperature Control : Maintain reactions at 0–5°C to minimize decomposition of nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.